molecular formula C6H13Cl2N3 B6351091 [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride CAS No. 1982760-89-3

[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride

Cat. No.: B6351091
CAS No.: 1982760-89-3
M. Wt: 198.09 g/mol
InChI Key: BYBKYYAZDYTHAP-UHFFFAOYSA-N
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Description

[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Alkylation: The pyrazole ring is then alkylated using appropriate alkylating agents under basic conditions to introduce the 1-methyl group.

    Amination: The resulting compound undergoes amination to introduce the ethylamine group.

    Formation of the dihydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield and purity, and ensuring the process is environmentally friendly and safe.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyrazole ring.

    Reduction: Reduction reactions can be performed on the nitrogen atoms in the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and ethylamine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines under basic conditions.

Major Products:

    Oxidation: Oxidation products may include pyrazole N-oxides.

    Reduction: Reduction products may include partially or fully reduced pyrazole derivatives.

    Substitution: Substitution reactions can yield various alkylated or aminated pyrazole derivatives.

Scientific Research Applications

[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Comparison with Similar Compounds

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
  • 3-(5-Methyl-1H-pyrazol-3-yl)propanoic acid
  • 5-Amino-1-methyl-1H-pyrazole

Comparison:

  • Structural Differences: While all these compounds contain the pyrazole ring, they differ in the substituents attached to the ring. [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride has an ethylamine group, which is unique compared to the other compounds.
  • Chemical Properties: The presence of different substituents affects the chemical reactivity and physical properties of these compounds.
  • Applications: Each compound has unique applications based on its structure. For example, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is used in pharmaceutical chemistry, while 5-Amino-1-methyl-1H-pyrazole is a versatile reagent in organic synthesis.

Properties

IUPAC Name

1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-8-9(6)2;;/h3-5H,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBKYYAZDYTHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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